N-(3-hydroxyimino-4-oxo-4-pyridin-3-ylbutyl)-N-methylnitrous amide
Overview
Description
N-(3-hydroxyimino-4-oxo-4-pyridin-3-ylbutyl)-N-methylnitrous amide, also known as this compound, is a useful research compound. Its molecular formula is C10H12N4O3 and its molecular weight is 236.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(3-hydroxyimino-4-oxo-4-pyridin-3-ylbutyl)-N-methylnitrous amide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and relevant research findings, providing a comprehensive overview of its activity.
Chemical Structure and Properties
The compound features a unique structure characterized by a pyridine ring and hydroxyimino group, which are critical for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C14H21N3O3 |
Molecular Weight | 279.34 g/mol |
IUPAC Name | This compound |
SMILES | CC(C)(C)OC(=O)NCCC/C(=N/O)/C1=CN=CC=C1 |
Synthesis
The synthesis of this compound typically involves the reaction of 4-pyridinecarboxaldehyde with hydroxylamine to form the hydroxyimino intermediate, which is then coupled with a nitrous amide precursor. The reaction conditions are crucial for achieving high yields and purity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds with active sites, while the pyridine moiety may engage in π-π interactions, influencing the activity of target molecules. This interaction can lead to various biological effects, including:
- Antitumor Activity : Studies have shown that similar compounds exhibit cytotoxic effects on cancer cell lines, suggesting potential antitumor properties.
- Antioxidant Properties : The presence of the hydroxyimino group may confer antioxidant capabilities, protecting cells from oxidative stress.
Biological Activity Studies
Several studies have investigated the biological activities of related compounds, providing insight into the potential effects of this compound.
Case Study 1: Cytotoxicity in Cancer Cells
A study examined the cytotoxic effects of related pyridine derivatives on various cancer cell lines. The results indicated that compounds with similar structural features significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner.
Case Study 2: Antioxidant Activity
Research on related hydroxyimino compounds demonstrated their ability to scavenge free radicals effectively. This suggests that this compound may also possess antioxidant properties, contributing to cellular protection mechanisms.
Comparative Analysis
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds.
Compound Name | Antitumor Activity | Antioxidant Activity |
---|---|---|
This compound | Potential | Potential |
tert-butyl N-(4Z)-4-hydroxyimino-4-pyridin-3-ybutyl carbamate | Yes | Yes |
1-hydroxyimino-3-pheny-propanes | Yes | Moderate |
Properties
IUPAC Name |
N-(3-hydroxyimino-4-oxo-4-pyridin-3-ylbutyl)-N-methylnitrous amide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3/c1-14(13-17)6-4-9(12-16)10(15)8-3-2-5-11-7-8/h2-3,5,7,16H,4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKFKMZZMBVCDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=NO)C(=O)C1=CN=CC=C1)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.